![molecular formula C19H21FN6O3S B2403080 3-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1060346-98-6](/img/structure/B2403080.png)
3-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C19H21FN6O3S and its molecular weight is 432.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Mode of Action
The compound interacts with its target, PI3Kδ, by inhibiting its activity . This inhibition occurs through the compound binding to the active site of PI3Kδ, preventing it from phosphorylating its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2) . This inhibition disrupts the PI3K/AKT signaling pathway, leading to changes in cellular functions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT signaling pathway . This pathway is crucial for many cellular processes, including cell survival, growth, proliferation, angiogenesis, and metabolism . By inhibiting PI3Kδ, the compound disrupts this pathway, potentially leading to the inhibition of cell growth and proliferation .
Result of Action
The inhibition of PI3Kδ by this compound can lead to a decrease in cell growth and proliferation . This could potentially be beneficial in the treatment of diseases characterized by overactive cell growth and proliferation, such as cancer .
Biologische Aktivität
The compound 3-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.
Chemical Structure and Properties
This compound features several notable structural elements:
- Cyclopropyl Group : Enhances binding affinity and selectivity towards biological targets.
- Sulfonyl-Piperazine Moiety : Critical for modulating enzyme activity and receptor interactions.
- Triazolo-Pyridazine Framework : Imparts rigidity and stability to the structure.
The molecular formula is C19H21FN6O3S, indicating a complex arrangement conducive to diverse biological interactions .
Research indicates that the biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. The sulfonyl group plays a crucial role in binding interactions that can modulate enzyme activity or alter receptor signaling pathways. This compound has shown promise in inhibiting certain biological targets, which could lead to therapeutic applications in various diseases .
Antiproliferative Activity
A study evaluating related compounds within the [1,2,4]triazolo[4,3-b]pyridazine class demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one exhibited IC50 values in the low micromolar range against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines. The compound with a similar scaffold showed IC50 values as low as 0.008 μM against A549 cells .
In Vitro Studies
In vitro assays have shown that compounds with similar structures effectively inhibit tubulin polymerization, a critical process in cell division. Immunostaining assays further confirmed that these compounds disrupt microtubule dynamics, leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis of related triazolo-pyridazine derivatives has been conducted to identify key structural features responsible for their biological activity. The presence of specific substituents on the piperazine ring significantly influences the antiproliferative potency of these compounds. For example, variations in electronic properties due to para-substitutions were correlated with enhanced activity against cancer cell lines .
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Cyclopropyl-6-(4-(5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine | Cyclopropyl group; sulfonyl-piperazine | Promising anticancer activity; inhibits tubulin polymerization |
3-(4-(5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine | Lacks cyclopropane; retains sulfonamide | Moderate antiproliferative effects; less selective |
3-(Thiophenes) | Contains thiophenes instead of cyclopropanes | Different electronic properties; varied binding dynamics |
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The compound is primarily recognized for its biological activity , which is largely attributed to its unique structural features. The sulfonyl group and piperazine ring are crucial for its interaction with specific enzymes and receptors, making it a candidate for therapeutic applications in various diseases.
Anticancer Activity
Research indicates that derivatives of similar triazole compounds exhibit promising anticancer properties. For instance, studies on pyrazole derivatives have shown their potential as anticancer agents, particularly against breast cancer cell lines (MCF-7 and MDA-MB-231). These studies suggest that compounds with similar structures may enhance cytotoxicity when used in combination with established chemotherapeutics like doxorubicin .
Enzyme Inhibition
The compound has been noted for its inhibitory effects on specific enzymes associated with cancer progression and other diseases. The inhibition of MEK enzymes has been documented in related compounds, indicating a potential mechanism through which this compound could exert therapeutic effects .
Synthesis and Structural Features
The synthesis of 3-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step processes that include the formation of the cyclopropane ring and the introduction of the sulfonamide moiety. The unique substitution pattern contributes to its binding affinity and selectivity towards biological targets .
Comparative Analysis with Related Compounds
To better understand the significance of this compound, a comparative analysis can be made with other structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine | Contains thiophenes instead of cyclopropanes | Different electronic properties due to thiophene |
3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine | Substituted with pyridine | Altered binding dynamics due to pyridine nitrogen |
This comparison illustrates how variations in structural components can influence biological activity and therapeutic potential.
Case Study: Anticancer Effects
A study focused on the anticancer effects of pyrazole derivatives demonstrated that certain compounds exhibited synergistic effects when combined with doxorubicin. This suggests that similar compounds like this compound could also enhance the efficacy of existing treatments through combination therapy .
Case Study: Enzyme Interaction
Another research highlighted the interaction of sulfonamide derivatives with MEK enzymes, providing evidence that this class of compounds could be developed into effective inhibitors for therapeutic use against various malignancies .
Eigenschaften
IUPAC Name |
3-cyclopropyl-6-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O3S/c1-29-15-5-4-14(20)12-16(15)30(27,28)25-10-8-24(9-11-25)18-7-6-17-21-22-19(13-2-3-13)26(17)23-18/h4-7,12-13H,2-3,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTOVXKTEWHFCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.